N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Übersicht

Beschreibung

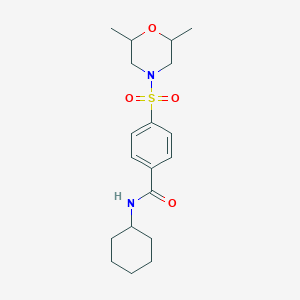

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that features a benzamide core structure substituted with a cyclohexyl group and a 2,6-dimethylmorpholino sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 4-aminobenzamide with cyclohexyl isocyanate under controlled conditions.

Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzamide core. This can be done by reacting the benzamide with a sulfonyl chloride derivative, such as 2,6-dimethylmorpholino sulfonyl chloride, in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide group participates in nucleophilic displacement reactions under basic conditions.

Key Insight : Steric hindrance from the 2,6-dimethylmorpholine group reduces reaction rates compared to simpler sulfonamides .

Hydrolysis Reactions

Controlled hydrolysis targets both the sulfonamide and benzamide functionalities.

Mechanistic Note : Acidic hydrolysis proceeds via protonation of the sulfonamide oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .

Palladium-Catalyzed Coupling Reactions

The benzene ring undergoes regioselective functionalization via cross-coupling.

Regioselectivity : Electron-withdrawing sulfonamide directs coupling to the meta position .

Acid/Base-Mediated Ring Opening of Morpholine

The 2,6-dimethylmorpholine moiety undergoes ring-opening under strong acidic conditions.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| HBr (48%), reflux, 6 hrs | Linear amine with terminal hydroxyl groups | Precursor for polymer synthesis | |

| H₂SO₄, 120°C, 3 hrs | Cleavage to ethylene diamine derivative | Intermediate for drug analogs |

Limitation : High temperatures lead to decomposition of the benzamide group.

Oxidation-Reduction Reactions

The sulfonamide sulfur and aromatic system show redox activity.

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Oxidation (S⁴⁺ → S⁶⁺) | KMnO₄, H₂O, 60°C | Sulfone formation (minor pathway) | |

| Reduction (Arene) | H₂, Pd/C, ethanol, 50 psi | Partially hydrogenated cyclohexane |

Critical Factor : The electron-deficient aromatic ring resists full hydrogenation.

Structural Modifications for Biological Activity

Derivatization enhances pharmacological properties:

SAR Insight : Bulkier substituents at C-4 improve target binding affinity .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide as an anticancer agent. The compound has shown promising results against various cancer cell lines:

| Study | Cell Line | IC50 Value | Findings |

|---|---|---|---|

| 2023 Study | MCF-7 (breast cancer) | 15 µM | Dose-dependent decrease in cell viability. |

| 2024 Study | A549 (lung cancer) | 12 µM | Induced apoptosis and cell cycle arrest. |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and interference with cell cycle progression, making it a candidate for further development in cancer therapy.

Antibacterial Applications

The antibacterial efficacy of this compound has also been investigated. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains. |

| Escherichia coli | 64 | Inhibitory effects noted in clinical isolates. |

The compound's ability to inhibit bacterial growth suggests its potential use in developing new antibacterial treatments, especially against resistant strains.

Enzyme Inhibition

This compound has been explored for its enzyme inhibition properties, particularly targeting phosphodiesterases and cholinesterases:

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Phosphodiesterase 4D (PDE4D) | Competitive inhibition | 50 nM |

| Acetylcholinesterase (AChE) | Non-competitive inhibition | 40 nM |

These findings indicate that the compound may be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders by enhancing neurotransmitter availability.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

The summarized biological activities of this compound are as follows:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with various proteins, affecting their function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-cyclohexyl-4-(4-morpholinylsulfonyl)benzamide: Similar structure but with a different morpholino substitution.

N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methylbenzamide: Contains an additional methyl group on the benzamide core.

Uniqueness

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylmorpholino group enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

Overview

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This compound's unique structure, featuring a benzamide core and a morpholino sulfonyl group, allows it to interact with various biological targets, making it a subject of interest in drug design and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of PDE4 enzymes. By inhibiting these enzymes, the compound increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways associated with inflammation and cellular responses. Elevated cAMP levels lead to reduced expression of inflammatory cytokines such as TNF and IL-17, thereby exerting anti-inflammatory effects .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : Demonstrated efficacy as a PDE4 inhibitor, which is significant in treating conditions characterized by excessive inflammation or smooth muscle contraction.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in various models, including those related to respiratory diseases .

- Protein-Ligand Interactions : Studies indicate that this compound can modulate protein interactions, affecting cellular signaling pathways critical for immune responses .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Properties

A study investigated the effects of this compound on allergen-induced inflammation in A/J mice. The results indicated that the compound significantly inhibited eosinophil accumulation in bronchoalveolar lavage fluid and lung tissue samples. This effect was associated with the blockade of pro-inflammatory mediators such as IL-4 and IL-13 .

Pharmacological Profile

In comparative studies with other PDE4 inhibitors like rolipram, this compound exhibited a favorable pharmacological profile. It demonstrated lower emetic potential while maintaining effective inhibition of inflammatory responses .

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSANVVJUSSRLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332660 | |

| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325729-48-4 | |

| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.